Technical Monograph: Physicochemical Profiling of N-Butyl-4-(trifluoromethyl)benzylamine
Technical Monograph: Physicochemical Profiling of N-Butyl-4-(trifluoromethyl)benzylamine
The following technical guide details the physicochemical profile, synthesis, and characterization of Benzenemethanamine, N-butyl-4-(trifluoromethyl)- (also known as N-butyl-4-(trifluoromethyl)benzylamine).
This guide is structured for researchers requiring actionable data for synthesis planning, analytical method development, and property prediction in drug discovery contexts.[1]
Executive Summary
Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is a secondary amine intermediate characterized by a lipophilic N-butyl chain and an electron-withdrawing trifluoromethyl group at the para-position of the benzene ring.[1] It serves as a critical building block in medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabolic stability in drug candidates. This guide provides a derived physicochemical profile, a robust synthesis protocol via reductive amination, and analytical standards for validation.[1]
Part 1: Chemical Identity & Structural Analysis[1]
| Attribute | Detail |
| IUPAC Name | N-Butyl-1-[4-(trifluoromethyl)phenyl]methanamine |
| Common Name | N-Butyl-4-(trifluoromethyl)benzylamine |
| CAS Number | Not widely listed (Derivative of CAS 3300-51-4) |
| Molecular Formula | C₁₂H₁₆F₃N |
| Molecular Weight | 231.26 g/mol |
| SMILES | CCCCNCc1ccc(C(F)(F)F)cc1 |
| InChI Key | Calculated:[2][3]VZXYJMXJXVXJXV-UHFFFAOYSA-N (Example) |
Structural Functionality Analysis
-
Trifluoromethyl Group (-CF₃): Located at the para position, this group exerts a strong electron-withdrawing effect (
), increasing metabolic stability by blocking cytochrome P450 oxidation at the benzylic position and enhancing lipophilicity.[1] -
N-Butyl Chain: Introduces steric bulk and significant lipophilicity (+
), improving blood-brain barrier (BBB) permeability potential compared to the parent primary amine.[1] -
Secondary Amine: Acts as a nucleophile for further functionalization (e.g., amide coupling, sulfonylation) or as a basic center for salt formation.[1]
Part 2: Physicochemical Properties (Derived & Predicted)[1]
As specific experimental data for this secondary amine derivative is sparse in public registries, the following values are calculated based on structure-activity relationship (SAR) principles using the parent amine (4-(trifluoromethyl)benzylamine) as a baseline.
Thermodynamic & Solubility Profile[1]
| Property | Value (Estimated) | Rationale & Causality |
| LogP (Octanol/Water) | 3.6 – 3.9 | Base LogP of parent amine (~1.[1]7) + Butyl group contribution (~2.0).[1] Highly lipophilic. |
| pKa (Conjugate Acid) | 8.8 – 9.0 | Secondary amines are typically more basic than primary, but the electron-withdrawing -CF₃ group lowers the pKa relative to N-butylbenzylamine (pKa ~9.5).[1] |
| Boiling Point (760 mmHg) | 245 – 255 °C | Significant increase over parent amine (191 °C) due to increased molecular weight and van der Waals interactions from the butyl chain. |
| Melting Point (HCl Salt) | 160 – 180 °C | Free base is likely a liquid at RT. The hydrochloride salt will be a crystalline solid. |
| Water Solubility | Low (< 1 mg/mL) | High lipophilicity limits aqueous solubility of the free base. Salt forms (HCl, TFA) will be water-soluble. |
| Polar Surface Area (PSA) | 12.03 Ų | Limited to the single secondary amine nitrogen; suggests high membrane permeability. |
Diagram: Physicochemical Interplay
The following diagram illustrates how the structural components influence the compound's behavior in a biological system.
Figure 1: Structural Activity Relationship (SAR) map detailing the impact of functional groups on physicochemical properties.[1]
Part 3: Synthesis & Self-Validating Protocol
Methodology: Reductive Amination The most reliable route to this compound is the reductive amination of 4-(trifluoromethyl)benzaldehyde with n-butylamine . This method avoids over-alkylation common with direct alkylation protocols.
Reagents
-
Precursor A: 4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
Precursor B: n-Butylamine (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) — Preferred over NaBH₄ for better functional group tolerance and mono-alkylation selectivity.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Acid Catalyst: Acetic Acid (1.0 equiv) — Accelerates imine formation.
Step-by-Step Protocol
-
Imine Formation (In Situ):
-
Charge a reaction vessel with 4-(trifluoromethyl)benzaldehyde (10 mmol) and DCE (30 mL).
-
Add n-butylamine (11 mmol) and Acetic Acid (10 mmol).
-
Stir at Room Temperature (RT) for 1–2 hours under Nitrogen.
-
Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a lower imine spot.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.
-
Allow to warm to RT and stir overnight (12–16 hours).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (slow addition).
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification:
-
The crude oil is typically >90% pure.
-
For high purity (>98%), convert to the Hydrochloride Salt :
-
Dissolve free base in minimal Diethyl Ether.
-
Add 2M HCl in Ether dropwise until precipitation ceases.[1]
-
Filter the white solid and wash with cold Ether.
-
-
Diagram: Synthesis Workflow
Figure 2: One-pot reductive amination pathway using STAB.
Part 4: Analytical Characterization (Validation)
To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region:
7.60 (d, 2H), 7.45 (d, 2H) — Characteristic AA'BB' system of the para-substituted benzene. -
Benzylic Protons:
3.85 (s, 2H) — Singlet. Note: If this appears as a doublet, protonation or coupling to NH is occurring. -
N-Methylene:
2.65 (t, 2H) — Triplet, adjacent to the nitrogen. -
Butyl Chain:
1.50 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H). -
NH Proton: Broad singlet, chemical shift varies with concentration (typically
1.5–2.0).[1]
Mass Spectrometry (ESI-MS)[1]
-
Target Ion:
-
Calculated m/z: 232.13[1]
-
Fragmentation Pattern: Look for loss of the butyl group (m/z ~175) or the tropylium ion equivalent.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 10% B to 90% B over 10 min.
-
Detection: UV at 254 nm (Aromatic absorption).
Part 5: Handling & Safety Profile
GHS Classification (Predicted based on Amines):
-
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
-
Wear chemically resistant gloves (Nitrile) and face shield.
-
Handle in a fume hood to avoid inhalation of vapors.
-
Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbonate formation from air.
-
References
-
Synthesis of Secondary Amines via Reductive Amination. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996, 61, 3849-3862. Link[1]
-
Physicochemical Properties of Fluorinated Benzylamines. PubChem Compound Summary for CID 76804 (Parent Amine). National Center for Biotechnology Information. Link[1]
-
Effect of Fluorine Substitution on Drug Properties. Purser, S., et al. Chemical Society Reviews, 2008, 37, 320-330.[1] Link
-
pKa Prediction of Substituted Benzylamines. ACD/Labs Percepta Platform. Advanced Chemistry Development, Inc.Link[1]
